tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
Description
Chemical Structure and Key Features:
tert-Butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate is a pyridine-based carbamate derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 4-position of the pyridine ring and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) group at the 2-position. The trifluoromethoxy group imparts strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions in biological systems. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting molecules .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRYQJMHUYHQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions
Typical protocols dissolve 4-(trifluoromethoxy)pyridin-2-amine in dichloromethane (DCM) or tetrahydrofuran (THF) and add Boc anhydride (1.3–2.0 equivalents) with a tertiary amine base such as triethylamine (1.5–3.0 equivalents). The reaction proceeds at 0°C to room temperature for 1–4 hours, achieving yields exceeding 90% after purification. For example, a 91% isolated yield was reported using DCM and triethylamine at 0°C.
Table 1: Comparative Reaction Conditions for Boc Protection
Workup and Purification
Post-reaction, the mixture is diluted with water, and the product is extracted into an organic solvent (e.g., ethyl acetate or DCM). After washing with brine and drying over Na₂SO₄, the crude product is purified via flash chromatography using gradients of ethyl acetate in hexane (30–50% v/v). This removes unreacted starting materials and byproducts like tert-butanol.
Optimization Strategies for Enhanced Efficiency
Solvent Selection
Polar aprotic solvents like DCM and THF are preferred for their ability to dissolve both the amine and Boc anhydride. Biphasic systems (e.g., THF/water) enable easier product isolation, though they may slightly reduce yields compared to anhydrous conditions. Methanol and acetonitrile are less common due to competing side reactions with the base.
Base Compatibility
While triethylamine is standard, weaker bases like sodium bicarbonate in biphasic systems minimize side reactions such as N-alkylation. Stronger bases (e.g., NaOH) are avoided to prevent hydrolysis of the trifluoromethoxy group.
Analytical Characterization and Quality Control
The product is characterized by:
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¹H NMR : A singlet at δ 1.38 ppm for the tert-butyl group and a downfield-shifted NH proton (δ 8.5–9.5 ppm).
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LCMS : Molecular ion peak at m/z 279.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃F₃N₂O₃.
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IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of carbamate).
Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.38 (s, 9H, t-Bu), δ 8.53 (d, J=7.2Hz, 1H) | |
| LCMS (ESI) | 279.1 [M+H]⁺ | |
| IR | 1725 cm⁻¹ (C=O) |
Challenges and Mitigation Strategies
Moisture Sensitivity
Boc anhydride is hygroscopic, requiring reactions to be conducted under anhydrous conditions. Molecular sieves or inert atmospheres (N₂/Ar) prevent hydrolysis.
Byproduct Formation
Trace tert-butanol may form via Boc anhydride hydrolysis but is removed during chromatography. Using fresh reagents and controlling reaction pH (pH 8–9) minimizes this issue.
Comparative Analysis with Analogous Carbamates
The synthesis mirrors methods for related pyridine carbamates, such as tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate (CAS: 1392804-92-0), which uses identical Boc protection conditions. However, the trifluoromethoxy group’s stronger electron-withdrawing effect necessitates milder bases compared to trifluoromethyl derivatives.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects.
Case Study : A study highlighted the synthesis of derivatives containing the trifluoromethoxy group, which showed promising results in inhibiting specific enzymes related to cancer progression. These derivatives exhibited enhanced potency compared to their non-fluorinated counterparts .
Organic Synthesis
tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular architectures.
Applications in Synthesis :
- Protecting Group : The tert-butyl carbamate moiety acts as a protecting group for amines during synthetic transformations, allowing for selective reactions without interference from amino functionalities.
- Reagent in Coupling Reactions : The compound can be utilized in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger organic molecules .
Development of Agrochemicals
Research indicates that compounds containing trifluoromethoxy groups have potential applications in agrochemicals. They can enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability in agricultural settings.
Example : A recent patent described the use of trifluoromethoxy-substituted pyridines in developing novel herbicides that target specific weed species without affecting crop yield .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate with analogous pyridin-2-yl carbamate derivatives, highlighting substituent effects, applications, and key research findings:
Key Comparative Insights :
Electronic Effects: The trifluoromethoxy (-OCF₃) group in the target compound is more electron-withdrawing than methyl (-CH₃) or amino (-NH₂) groups, which reduces electron density on the pyridine ring and stabilizes intermediates in electrophilic reactions. This property is critical in protease inhibitors like CMX990, where metabolic stability is prioritized . Chloro (-Cl) and iodo (-I) substituents enhance reactivity in cross-coupling reactions but may reduce bioavailability due to higher lipophilicity .
Biological Applications :
- Compounds with boronic esters (e.g., -B(pin)) are pivotal in Suzuki-Miyaura couplings for constructing biaryl systems in drug candidates. Their solubility in organic solvents facilitates scalable synthesis .
- The methyl (-CH₃) derivative (Compound I) demonstrated crystallographic relevance, forming dimers via N–H···N hydrogen bonds, a feature exploited in solid-state chemistry for co-crystal engineering .
Synthetic Utility: Iodo-substituted carbamates are preferred for late-stage functionalization in palladium-catalyzed reactions, whereas trifluoromethoxy derivatives are typically introduced early due to the stability of the -OCF₃ group under harsh conditions . Aminomethyl (-CH₂NH₂) variants serve as bifunctional building blocks for conjugating targeting moieties in antibody-drug conjugates (ADCs) .
Research Findings and Trends
- Trifluoromethoxy vs. Trifluoromethyl : While both -OCF₃ and -CF₃ groups are electron-withdrawing, -OCF₃ offers better solubility in polar solvents, as seen in the SARS-CoV-2 inhibitor CMX990 .
- Boronates in Drug Discovery : Boronic ester-containing carbamates (e.g., CAS 1095708-32-9) are gaining traction for their role in synthesizing kinase inhibitors via efficient cross-coupling .
- Crystallographic Behavior : Methyl-substituted carbamates (e.g., Compound I) exhibit predictable hydrogen-bonding patterns, aiding in the design of crystalline intermediates for regulatory approval .
Biological Activity
Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate (CAS Number: 1708380-11-3) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃F₃N₂O₃
- Molecular Weight : 278.23 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a trifluoromethoxy group and a tert-butyl carbamate moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound involves the reaction of pyridine derivatives with carbamate precursors under controlled conditions. Specific reaction conditions yield high purity and yield rates, typically around 91% under optimal conditions .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethoxy groups exhibit enhanced antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties .
Cytotoxicity and Cancer Research
The compound's potential in cancer treatment has been explored through its effects on various cancer cell lines. In vitro studies have demonstrated that derivatives of pyridine compounds can induce cell death through mechanisms such as methuosis and microtubule disruption . The introduction of the trifluoromethoxy group appears to enhance cytotoxic effects, with some derivatives showing GI50 values as low as 0.1 μM in specific cell lines .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to act as competitive inhibitors of enzymes involved in lipid metabolism, which could be relevant for modulating immune responses and cancer cell viability .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death rates compared to untreated controls .
Case Studies
| Study Reference | Findings |
|---|---|
| PMC4360382 | Indicated the ability of related compounds to induce methuosis in glioblastoma cells, suggesting a novel mechanism for inducing cell death in cancer therapy. |
| PMC6583925 | Demonstrated that similar compounds modulate immune responses by affecting cytokine levels in macrophages, hinting at their potential use in immunotherapy. |
| PMC5867678 | Showed promising activity against Mycobacterium tuberculosis, indicating broad-spectrum antimicrobial potential. |
Q & A
Q. How can researchers optimize the synthesis of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate?
- Methodological Answer : The compound’s synthesis typically involves fluorination and carbamate formation. For fluorination, reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are used under anhydrous conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C . Carbamate formation employs tert-butyl chloroformate with a pyridin-2-ylamine intermediate in the presence of a base like triethylamine. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 3:1) or LC-MS. Yield optimization requires strict control of moisture and temperature .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ confirm the trifluoromethoxy group (δ ~145 ppm for F coupling in C NMR) and tert-butyl carbamate (δ ~1.4 ppm for H) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%).
- HRMS : ESI+ mode verifies molecular ion [M+H]⁺ (e.g., m/z 323.10 for C₁₂H₁₄F₃N₂O₃) .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence reaction mechanisms in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing trifluoromethoxy group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). For example, reaction with amines at the 2-position proceeds via a Meisenheimer intermediate. Kinetic studies (monitored by F NMR) show rate acceleration in polar solvents (e.g., DMSO) due to stabilization of the transition state . Competing pathways (e.g., elimination) must be suppressed by maintaining low temperatures (<0°C) during SNAr .
Q. What stability challenges arise under varying pH conditions?
- Methodological Answer : The carbamate group hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions. Accelerated stability testing (40°C/75% RH for 14 days) shows <5% degradation at pH 5–7 (buffered solutions). Degradation products (e.g., 4-(trifluoromethoxy)pyridin-2-amine) are identified via LC-MS. Storage recommendations: inert atmosphere, -20°C, and desiccated .
Q. How can this compound serve as a scaffold for kinase inhibitors?
- Methodological Answer : The pyridine core mimics ATP-binding motifs in kinases. Structure-activity relationship (SAR) studies involve substituting the trifluoromethoxy group with bioisosteres (e.g., chlorine) and modifying the carbamate for enhanced binding. Computational docking (AutoDock Vina) predicts interactions with p38 MAP kinase’s hydrophobic pocket (ΔG ≈ -9.5 kcal/mol). Biological validation requires IC₅₀ assays using recombinant kinases .
Q. How should researchers resolve contradictions in solubility data?
- Methodological Answer : Discrepancies in reported solubility (e.g., 2.3 mg/mL in DMSO vs. 1.8 mg/mL in ethanol) arise from crystallinity variations. Recrystallization from ethyl acetate/hexane improves consistency. Dynamic light scattering (DLS) quantifies aggregation in aqueous buffers. Solubility parameters (Hansen solubility sphere) guide solvent selection for biological assays .
Q. What advanced methods validate its solid-state interactions?
- Methodological Answer :
- X-ray crystallography : Resolves hydrogen bonding between the carbamate’s NH and pyridine’s nitrogen (d ≈ 2.8 Å). Thermal ellipsoids confirm conformational rigidity .
- DSC/TGA : Melting point (~145°C) and decomposition profile (5% weight loss at 210°C) inform lyophilization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
